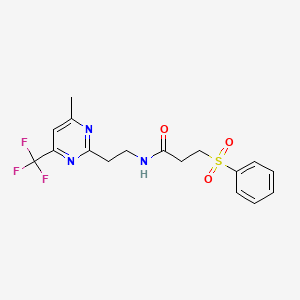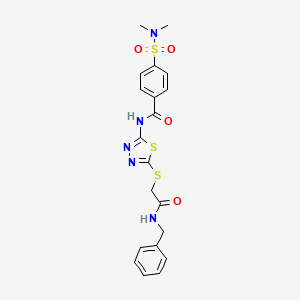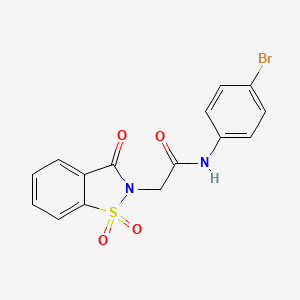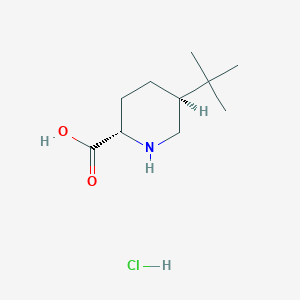
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic molecule that appears to be designed for biological activity, given the context of the provided papers. While the exact details of this compound are not described in the provided papers, similar compounds with pyrimidinyl and phenyl groups have been synthesized for specific biological evaluations, such as antifilarial and antiproliferative activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of benzenamines with N-cyanoguanidine, followed by condensation with various esters to produce intermediate guanidines. For example, the synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines involves chlorination and further condensation with benzenamines . Although the exact synthesis route for this compound is not provided, it is likely to involve similar complex organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed, and its geometric bond lengths and angles were compared with DFT values . Such analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and chlorinations. These reactions are carefully chosen to ensure the correct functional groups are present in the final molecule for desired biological activity. The antifilarial activity of the synthesized guanidines, for example, suggests that the chemical structure is crucial for the biological reaction with the target organism .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their molecular electrostatic potential (MEP), frontier molecular orbitals like the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These properties can be calculated using computational methods and are indicative of the molecule's reactivity and interaction with biological targets. The MEP surface map helps in understanding the distribution of electronic density, which is important for predicting sites of chemical reactivity .
Relevant Case Studies
The antiproliferative activity of related compounds has been evaluated against various human cancer cell lines, such as colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), with promising results . These case studies demonstrate the potential therapeutic applications of such compounds and underscore the importance of detailed molecular analysis to understand their mechanism of action.
Wissenschaftliche Forschungsanwendungen
Discovery and Insecticidal Activity
The discovery of sulfoxaflor , which shares a functional group similar to the queried compound, showcases the exploration of novel bioactive scaffolds for insecticidal activity. Sulfoxaflor, derived from the sulfoximine class, demonstrates broad-spectrum efficacy against sap-feeding insect pests such as aphids, whiteflies, and hoppers. Its unique mode of action, distinct from neonicotinoids, is attributed to its interaction with insect nicotinic receptors, offering an alternative for managing resistance among sap-feeding insects (Zhu et al., 2011).
Cyclooxygenase-2 (COX-2) Inhibition
Research on compounds structurally similar to the one led to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2). These inhibitors, distinct in their substituent arrangement compared to traditional diarylheterocycle-based molecules, exhibit favorable pharmacokinetic profiles and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Anticancer and Anti-5-lipoxygenase Activity
A series of pyrazolopyrimidines derivatives were synthesized, demonstrating potential as anticancer and anti-5-lipoxygenase agents. These compounds, designed through the modification of the pyrimidine scaffold, showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, suggesting a promising avenue for therapeutic development (Rahmouni et al., 2016).
Structural and Electronic Insights
Studies focusing on 4,6-disubstituted 2-amino-5-formylpyrimidines have provided valuable insights into the structural and electronic configurations of these compounds. This research aids in understanding the hydrogen-bonded assembly of pyrimidine derivatives, which is essential for designing molecules with desired biological activities (Acosta et al., 2013).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Investigations into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) have revealed its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the therapeutic potential of pyrimidine derivatives in regulating gene expression associated with inflammation and cancer (Palanki et al., 2000).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyrazoline derivatives, it may exert its effects through interactions with various enzymes or receptors .
Biochemical Pathways
Pyrazoline derivatives have been shown to have a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group and the benzenesulfonyl group may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the known activities of similar compounds, it may have a range of effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential cytotoxic effects .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-27(25,26)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPDUVFSXVKSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)




![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)